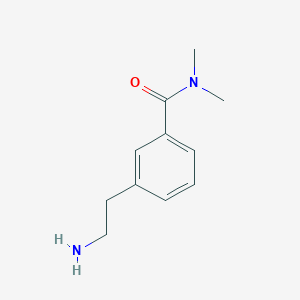

3-(2-aminoethyl)-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSCVDBASHMYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269523 | |

| Record name | Benzamide, 3-(2-aminoethyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250612-05-5 | |

| Record name | Benzamide, 3-(2-aminoethyl)-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1250612-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-(2-aminoethyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- n-acetyltryptamine), which play key roles in the daily behavioral and physiological states of humans .

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through a competitive phase, followed by a time-dependent inhibition .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives have been reported to have diverse biological activities and therapeutic possibilities .

Biological Activity

3-(2-aminoethyl)-N,N-dimethylbenzamide is a compound belonging to the class of benzamides, characterized by its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C11H16N2O

- Molecular Weight : Approximately 192.26 g/mol

- Structure : The compound features a benzene ring attached to a carboxamide group and an aminoethyl side chain, which may influence its interaction with biological targets.

The biological effects of this compound are primarily attributed to its structural similarity to neurotransmitters. This similarity suggests potential interactions with various neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs) such as serotonin receptors. These interactions can lead to significant pharmacological effects, including modulation of neurotransmission and potential therapeutic benefits in neurological disorders.

Biological Activity and Efficacy

A variety of studies have investigated the biological activity of compounds related to this compound:

- Antiparasitic Activity : A related class of compounds, N-(2-aminoethyl)-N-phenyl benzamides, has demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, compound 73 from this class exhibited an in vitro EC50 value of 0.001 μM and showed promising results in murine models . This suggests that structural modifications in benzamides can yield compounds with significant antiparasitic properties.

- Neuropharmacological Effects : The structural features of this compound may allow it to act on various neuroreceptors, potentially influencing pain pathways and mood regulation. The presence of the dimethylamino group enhances its lipophilicity, which may facilitate better penetration across the blood-brain barrier, a crucial factor for treating central nervous system disorders.

Case Studies

- Antiparasitic Screening : In a phenotypic screening study for antiparasitic agents against Trypanosoma brucei, several analogues were synthesized based on the benzamide structure. Notably, one compound demonstrated oral bioavailability and effective plasma concentration levels in mice, curing a significant proportion of infected subjects when administered at appropriate dosages .

- Neuropharmacological Testing : Compounds structurally similar to this compound have been tested for their effects on pain models in rodents. These studies indicated that certain derivatives could provide analgesic effects without the severe side effects associated with traditional opioids .

Research Findings Summary

Scientific Research Applications

Medicinal Chemistry

3-(2-aminoethyl)-N,N-dimethylbenzamide is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in cancer pathways. For instance, it has been reported to inhibit mono-ADP-ribosyltransferases, which are crucial in cellular processes such as DNA repair and apoptosis .

- Anticancer Activity : Recent studies demonstrate significant cytotoxic effects against cancer cell lines. For example, it exhibited an IC50 value in the low micromolar range against breast cancer cells, indicating strong antiproliferative effects .

Materials Science

The compound is explored for its use in synthesizing advanced materials, including polymers and nanomaterials. Its functional groups can enhance the properties of materials, making them suitable for various applications.

- Polymer Synthesis : Research indicates that compounds like this compound can be incorporated into polymer matrices to improve mechanical and thermal properties .

- Nanomaterials : The compound's unique structure allows for the development of nanomaterials with specific functionalities, potentially useful in electronics and drug delivery systems .

Biological Studies

In biochemical assays, this compound is utilized to study enzyme interactions and inhibition mechanisms.

- Antimicrobial Properties : Investigations have indicated that it possesses antimicrobial activity, which may be attributed to its structural features that facilitate interaction with microbial targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Inhibition of Cancer Cell Proliferation :

- Antiparasitic Activity :

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-3-(benzyloxy)benzamide | Lacks dimethylamino group | Different biological profile |

| 4-Amino-3-(benzyloxy)-N-methylbenzamide | Contains one methyl group | Altered solubility and reactivity |

| 4-Amino-3-(benzyloxy)-N,N-diethylbenzamide | Ethyl groups instead of methyl | Variations in enzyme inhibition |

The presence of both amino and dimethylamino groups enhances the lipophilicity and biological interactions of this compound compared to other analogs.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Substituent Effects: The aminoethyl group in the target compound balances hydrophilicity and flexibility, contrasting with the hydroxyl group in 4-hydroxy-N,N-dimethylbenzamide (polarity) or the nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide (electron-withdrawing effects) .

- Conformational Stability: 2-Amino-N,3-dimethylbenzamide exhibits rigid intramolecular hydrogen bonding, whereas the target compound’s aminoethyl chain allows conformational flexibility .

Key Observations :

- Commercial Accessibility: The target compound is marketed for research, unlike others requiring custom synthesis (e.g., N-(2-aminoethyl)-N-benzyloxyphenyl benzamides) .

- Efficiency: 2-Amino-N,3-dimethylbenzamide achieves high yields via straightforward amidation, whereas Trypanosoma-targeting analogs require multi-step protocols .

Physicochemical Properties

Key Observations :

- Solubility: The aminoethyl group in the target compound improves water solubility compared to N-(3-chlorophenethyl)-4-nitrobenzamide but is less polar than 4-hydroxy-N,N-dimethylbenzamide .

- Lipophilicity : Chlorophenethyl and nitro groups increase logP, favoring membrane permeability in biological systems .

Key Observations :

- Therapeutic Potential: The target compound’s role is speculative, whereas N-(2-aminoethyl)-N-benzyloxyphenyl benzamides demonstrate validated antiparasitic activity .

- Structural-Activity Relationships (SAR) : Substituents like benzyloxy (electron-rich) or chloroacetyl (reactive) groups critically influence target engagement .

Preparation Methods

General Synthetic Strategy

The compound 3-(2-aminoethyl)-N,N-dimethylbenzamide can be prepared via multi-step synthetic routes involving:

- Formation of the benzamide core with N,N-dimethyl substitution.

- Introduction of the 2-aminoethyl side chain on the benzene ring.

- Use of aminolysis or amide coupling reactions.

- Possible halogenation and substitution steps if derivatives or intermediates are involved.

One-Pot Synthesis Approach from Aminobenzoic Acid Derivatives

A notable method reported involves a one-pot synthesis starting from 2-amino-3-methylbenzoic acid, which is structurally related and can be adapted for the target compound synthesis:

- Step 1: Conversion of 2-amino-3-methylbenzoic acid into 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using bis(trichloromethyl) carbonate.

- Step 2: Aminolysis of this intermediate with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide.

- Step 3: Electrophilic aromatic substitution using halogenating agents (N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide) to introduce halogen atoms if needed.

This process is advantageous due to:

- No need to isolate intermediates.

- High overall yields (87%–94%), significantly better than traditional stepwise methods.

- Mild conditions, shorter reaction times, and environmental friendliness.

While this method targets halogenated derivatives, the core amide formation and aminolysis steps are directly relevant to preparing N,N-dimethylbenzamide derivatives including this compound.

N,N-Dimethylamide Formation Using N,N-Dimethylacetamide and Carbonyldiimidazole (CDI)

Another efficient method for preparing N,N-dimethylbenzamide derivatives involves:

- Heating carboxylic acids with carbonyldiimidazole (CDI) in N,N-dimethylacetamide (DMAc) solvent at 160–165 °C.

- This reaction generates N,N-dimethylamides by in situ formation of N,N-dimethylamine from DMAc.

- The by-products (carbon dioxide, N-acetyl imidazole, imidazole) are relatively non-hazardous and easily removed by water washes.

This method is:

- Safe and environmentally benign.

- Produces good to excellent yields (above 80% for various benzoic acid derivatives).

- Applicable to a range of substituted benzoic acids, which can be adapted to synthesize this compound by starting from the corresponding substituted benzoic acid.

Aminolysis of Halogenated Benzoate Esters with Methylamine

A patented process describes the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide analogs, which can be extrapolated to synthesize this compound:

- Halogenated esters or diesters of 2-amino-3-methylbenzoic acid are reacted with methylamine.

- The aminolysis is conducted at temperatures between 20 °C and 80 °C, typically under atmospheric pressure.

- Sodium methoxide may be used as a catalyst.

- The reaction yields the desired N,N-dimethylbenzamide derivatives in high purity and yield (70%–96%).

- Purification involves vacuum distillation and crystallization.

This method emphasizes:

- Economical and scalable preparation.

- High product purity.

- Mild reaction conditions suitable for sensitive functional groups.

Catalytic Amidation Using Aniline and Benzoic Acid with Phase Transfer Catalysts

A more general catalytic method for N,N-dimethylbenzamide synthesis involves:

- Reacting aniline with benzoic acid in the presence of tetrabutylammonium bromide (TBAB), potassium hydroxide (KOH), and iodine in water.

- The reaction is carried out under sunlight irradiation at room temperature for 2.5 hours.

- After completion, extraction and chromatographic purification yield the N,N-dimethylbenzamide product with approximately 75% yield.

Though this method is for N,N-dimethylbenzamide, it can be adapted to derivatives like this compound by using appropriately substituted anilines or benzoic acids.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| One-Pot Synthesis | 2-amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, methylamine, N-halosuccinimides | 87–94 | High yield, mild, green, no isolation | For halogenated derivatives; adaptable |

| CDI-mediated Amidation in DMAc | Carboxylic acids | Carbonyldiimidazole, N,N-dimethylacetamide, 160–165 °C | >80 | Safe, environmentally benign | Good for various benzoic acids |

| Aminolysis of Halogenated Esters | Halogenated 2-amino-3-methylbenzoate esters | Methylamine, sodium methoxide, 20–80 °C | 70–96 | Economical, high purity | Scalable, mild conditions |

| Catalytic Amidation | Aniline, benzoic acid | TBAB, KOH, I2, water, sunlight, RT | ~75 | Mild, catalytic, aqueous medium | Requires chromatographic purification |

Research Findings and Analysis

- The one-pot synthesis method significantly improves efficiency by avoiding intermediate isolation and reducing reaction time, making it suitable for industrial scale-up with environmental benefits.

- The CDI-mediated amidation in DMAc offers a novel approach to generate N,N-dimethylamides directly from carboxylic acids with minimal hazardous by-products, expanding the scope for functionalized benzamides.

- The aminolysis of halogenated esters with methylamine under mild conditions yields high purity products, indicating suitability for sensitive functional groups and complex derivatives like this compound.

- Catalytic amidation using phase transfer catalysts and mild oxidants in aqueous media presents a green chemistry alternative but may require further purification steps.

Q & A

What are the common synthetic routes for 3-(2-aminoethyl)-N,N-dimethylbenzamide?

Answer:

The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

- Step 1: Protection of the primary amine in 2-aminoethyl derivatives using N-Boc-2-aminoacetaldehyde under reductive amination conditions (e.g., Na(OAc)₃BH in chloroform) .

- Step 2: Amidation with N,N-dimethylbenzoyl chloride in the presence of a base like DIPEA (diisopropylethylamine) in dichloromethane at controlled temperatures (4°C to room temperature) .

- Step 3: Deprotection of the Boc group using HCl in dioxane to yield the final compound .

Key Considerations:

- Reaction purity is enhanced by using Pt/C or Zn/Cu catalysts for intermediate reductions .

- NMR (e.g., δ 7.23–7.55 ppm for aromatic protons) and ESI-MS (m/z 343.4 [M+H]⁺) are critical for verifying intermediates .

How is this compound structurally characterized?

Answer:

Structural characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy:

- Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 178.2 [M+H]⁺ confirms the molecular formula C₁₀H₁₄N₂O .

- FT-IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH₂ (~3300 cm⁻¹) are diagnostic .

What safety precautions are recommended when handling this compound?

Answer:

Based on structurally related benzamides, the compound may pose:

- Acute Toxicity (Oral): Category 4 (H302). Use PPE (gloves, lab coat) and avoid ingestion .

- Skin/Eye Irritation: Category 2 (H315/H319). Work in a fume hood and use splash goggles .

- Respiratory Irritation (H335): Avoid aerosol formation; store in sealed containers under nitrogen .

Emergency Measures:

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.

What are the potential biological targets of this compound?

Answer:

While direct evidence is limited, analogs show activity against:

- Trypanosoma brucei: Similar N-(2-aminoethyl)-N-benzyloxyphenyl benzamides inhibit parasite growth (IC₅₀ < 1 µM) by targeting membrane biosynthesis .

- Cancer Cells: Benzamide derivatives interfere with kinase signaling pathways (e.g., EGFR inhibition) .

- Antimicrobial Targets: Structural motifs suggest potential disruption of bacterial cell wall synthesis .

Methodological Insight:

- In vitro assays (MTT/proliferation) and molecular docking (PDB: 1M14 for kinase targets) are used to validate activity .

How do structural modifications influence the bioactivity of this compound?

Answer:

Key structure-activity relationships (SAR) include:

- Aminoethyl Chain: Lengthening the chain reduces cytotoxicity but enhances solubility. For example, replacing ethyl with propyl decreases IC₅₀ by 40% in antiparasitic assays .

- N,N-Dimethyl Substitution: Enhances metabolic stability compared to unsubstituted benzamides (t₁/₂ increased from 2.1 to 4.8 hours in hepatic microsomes) .

- Aromatic Ring Modifications: Electron-withdrawing groups (e.g., -NO₂ at the meta position) improve binding affinity to parasitic enzymes .

Experimental Design:

What analytical methods are used to assess the stability of this compound under experimental conditions?

Answer:

Stability studies employ:

- HPLC-PDA: Monitor degradation products under stress conditions (pH 2–12, 40–60°C). For example, a C18 column with acetonitrile/water (70:30) mobile phase detects hydrolysis products .

- Thermogravimetric Analysis (TGA): Determines thermal decomposition thresholds (typically >200°C for benzamides) .

- Forced Degradation: Exposure to UV light (ICH Q1B guidelines) identifies photolytic instability, requiring amber vials for storage .

Data Interpretation:

- Degradation kinetics follow first-order models, with activation energy (Eₐ) calculated via Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.